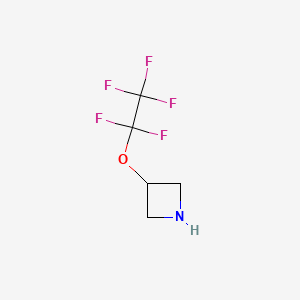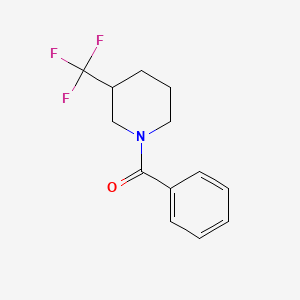
Potassium trifluoro(2-methylquinolin-6-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-methylquinolin-6-yl)borate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and reactivity. Organotrifluoroborates are known for their unique reactivity patterns and are often used in various synthetic transformations, including carbon-carbon and carbon-heteroatom bond-forming processes .
Preparation Methods
The synthesis of potassium trifluoro(2-methylquinolin-6-yl)borate typically involves the reaction of 2-methylquinoline with potassium chloromethyltrifluoroborate in the presence of a strong base such as potassium bis(trimethylsilyl)amide (KHMDS). The reaction is carried out under an inert atmosphere to prevent moisture and air from affecting the reaction . Industrial production methods for organotrifluoroborates often involve similar synthetic routes but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Potassium trifluoro(2-methylquinolin-6-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Potassium trifluoro(2-methylquinolin-6-yl)borate has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium trifluoro(2-methylquinolin-6-yl)borate in cross-coupling reactions involves the transmetalation of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bond with an aryl or vinyl halide. The molecular targets and pathways involved in these reactions are primarily related to the palladium-catalyzed cross-coupling mechanism .
Comparison with Similar Compounds
Potassium trifluoro(2-methylquinolin-6-yl)borate can be compared with other similar organotrifluoroborate compounds, such as:
Potassium trifluoro(quinolin-6-yl)borate: Similar in structure but without the methyl group at the 2-position.
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate: Contains a pyrrolidine ring instead of a quinoline ring.
Potassium (trifluoromethyl)trimethylborate: Contains a trifluoromethyl group instead of a quinoline ring.
The uniqueness of this compound lies in its specific reactivity and stability, which make it a valuable reagent in various synthetic transformations.
Properties
Molecular Formula |
C10H8BF3KN |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
potassium;trifluoro-(2-methylquinolin-6-yl)boranuide |
InChI |
InChI=1S/C10H8BF3N.K/c1-7-2-3-8-6-9(11(12,13)14)4-5-10(8)15-7;/h2-6H,1H3;/q-1;+1 |
InChI Key |
KUECFMIPBLPJHJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)N=C(C=C2)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)






